molecular formula C118H226O13 B13767449 Dipentaerythritol hexastearate CAS No. 70969-57-2

Dipentaerythritol hexastearate

Cat. No.: B13767449
CAS No.: 70969-57-2
M. Wt: 1853.0 g/mol
InChI Key: IQXDUKXUDQPOBC-UHFFFAOYSA-N
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Description

Dipentaerythritol hexastearate is a complex synthetic ester compound, specifically a hexaester formed from dipentaerythritol and stearic acid, with the molecular formula C₁₁₈H₂₂₆O₁₃ . It is part of a family of dipentaerythritol esters valued in industrial research for their stability and multifunctional properties. In research and development, this compound is primarily investigated for its application in the synthesis of advanced lubricants. Esters of dipentaerythritol are known to enhance thermal stability and are studied for use in high-performance settings, such as aviation lubricants, where these properties are critical . Its mechanism of action in this context is based on its large molecular structure and multiple long-chain fatty acid esters, which help reduce volatility and improve lubricity at high temperatures. Furthermore, in material science, this compound serves as a key intermediate or additive. It is produced via a condensation and dehydration reaction between dipentaerythritol and stearic acid, a process that can be optimized using solid catalysts like magnesium oxide or sodium aluminate under a nitrogen atmosphere to improve efficiency and product yield . Beyond lubricants, related esters are also used in skincare research as emollients and thickening agents due to their ability to provide a thick, smooth, and non-greasy texture, contributing to the consistency and sensory feel of formulations . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use in any form. RUO products are exempt from many regulatory controls and are intended solely for laboratory research purposes . Researchers are responsible for ensuring all protocols adhere to their institution's safety guidelines.

Properties

CAS No.

70969-57-2

Molecular Formula

C118H226O13

Molecular Weight

1853.0 g/mol

IUPAC Name

[3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]-2-(octadecanoyloxymethyl)propyl] octadecanoate

InChI

InChI=1S/C118H226O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-111(119)126-105-117(106-127-112(120)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2,107-128-113(121)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)103-125-104-118(108-129-114(122)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4,109-130-115(123)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)110-131-116(124)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-110H2,1-6H3

InChI Key

IQXDUKXUDQPOBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC

physical_description

Dry Powder

Origin of Product

United States

Mechanistic and Theoretical Investigations of Dipentaerythritol Hexastearate Systems

Lubricant

Dipentaerythritol (B87275) hexastearate is utilized as a lubricant, particularly in the processing of thermoplastics like polyvinyl chloride (PVC). kunststoffe.dejustia.comgoogle.com It functions as both an internal and external lubricant, reducing friction between polymer chains and between the polymer and processing machinery. kunststoffe.degoogle.com This improves the flow characteristics of the plastic melt during processing. kunststoffe.de It is often used in lubricant combinations with other esters and fatty acids to achieve desired performance in plastic manufacturing. justia.comgoogle.com

Table 3: Research Findings on Dipentaerythritol Hexastearate as a Lubricant

Application AreaFinding
Thermoplastic ProcessingActs as both an internal and external lubricant, improving melt flow. kunststoffe.degoogle.com
PVC LubricationUsed in lubricant packages to enhance the processability of PVC. justia.comgoogle.com

Plasticizer

In the field of polymer science, this compound can function as a plasticizer. joss.nltrea.com Plasticizers are additives that increase the flexibility and durability of a material. Its large molecular size and ester groups allow it to integrate into polymer matrices, modifying their physical properties.

Cosmetics and Personal Care

This compound is a multifunctional ingredient in the cosmetics and personal care industry. olivetreepeople.comgratianatura.cz It serves as a skin conditioning agent, emollient, and viscosity controlling agent. deascal.comeuropa.eu

Skin Conditioning and Emollient: It helps to soften and smooth the skin by forming a protective layer that reduces moisture loss, providing a silky, non-greasy feel. deascal.comolivetreepeople.comgratianatura.cz

Viscosity Control: It acts as a thickening agent, contributing to the desired consistency and stability of formulations like creams, lotions, and lipsticks. deascal.comolivetreepeople.com

It is found in a variety of products including lip balms, moisturizers, and makeup. gratianatura.czulprospector.com

Table 4: Functions of this compound in Cosmetics

FunctionDescription
Skin ConditioningMaintains the skin in good condition. deascal.comeuropa.eu
EmollientSoftens and soothes the skin. olivetreepeople.comgratianatura.cz
Viscosity ControllingIncreases the thickness of cosmetic products. deascal.comeuropa.eu
Texture EnhancerProvides a smooth, luxurious feel to formulations. olivetreepeople.com

Q & A

Q. What are the optimal reaction conditions for synthesizing dipentaerythritol hexastearate via solid superacid catalysis?

Methodological Answer: The synthesis involves esterification of dipentaerythritol with stearic acid using SO₄²⁻/TiO₂-Al₂O₃ as a catalyst. Key parameters include:

  • Molar ratio : Fatty acid to dipentaerythritol = 6.5:1 .
  • Catalyst dosage : 0.06% of total reactant mass .
  • Temperature : 210°C .
  • Reaction time : 6 hours . Under these conditions, the esterification conversion exceeds 98%, with the catalyst retaining activity after eight reuse cycles.

Q. How should researchers handle dipentaerythritol derivatives safely in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use NIOSH/EN 166-certified eye protection, chemical-resistant gloves (e.g., JIS T 8116), and long-sleeved clothing to avoid skin contact .
  • Waste disposal : Segregate waste and collaborate with certified waste management services to mitigate environmental risks .
  • Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation exposure (H333 hazard) .

Q. What characterization methods are critical for verifying this compound purity and structure?

Methodological Answer:

  • Infrared spectroscopy (IR) : Confirm ester bond formation via C=O stretching (~1740 cm⁻¹) and C-O-C linkages .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., decomposition onset >250°C) .
  • Viscosity testing : Evaluate viscosity-temperature performance using ASTM D445; expect viscosity indices >120 due to long alkyl chains .

Advanced Research Questions

Q. How do competing nucleation processes affect experimental studies of dipentaerythritol-SOA (secondary organic aerosol) interactions?

Methodological Answer: When coating dipentaerythritol particles with α-pinene-derived SOA in flow tube reactors:

  • Control SOA concentration : High SOA levels (>75 µgm⁻³) induce nucleation, reducing coated particle mass to ~40% of total aerosol mass .
  • Size distribution analysis : Use scanning mobility particle sizers (SMPS) to differentiate nucleated (∼20 nm) vs. coated (∼70 nm) particles .
  • Mitigation : Optimize O₃ concentration to balance coating thickness and nucleation interference .

Q. What kinetic models best describe the thermal oxidation of dipentaerythritol esters at high temperatures?

Methodological Answer:

  • Non-isothermal TGA : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from mass loss curves .
  • Oxidation mechanism : Chain scission dominates at >300°C, with ester groups decomposing into CO₂ and hydrocarbons .
  • Data validation : Cross-reference with oxidation stability tests (e.g., rotating pressure vessel oxidation test, ASTM D2272) .

Q. How does alkyl chain length influence the tribological performance of dipentaerythritol esters?

Methodological Answer:

  • Friction coefficient testing : Use a four-ball tribometer (ASTM D4172) to show that longer alkyl chains (e.g., stearate vs. laurate) reduce friction by 15–20% due to enhanced film strength .
  • Wear scar analysis : Longer chains correlate with smaller scar diameters (e.g., 0.35 mm vs. 0.55 mm under 392 N load) .
  • Structural optimization : Blend dipentaerythritol with pentaerythritol to balance viscosity and lubricity .

Q. What strategies mitigate racemization in polymerizations using dipentaerythritol as a multifunctional initiator?

Methodological Answer:

  • Avoid tertiary amines : Replace triethanolamine with non-amine catalysts (e.g., SnOct₂) to minimize L-lactide racemization .
  • Protecting groups : Modify dipentaerythritol with selective hydroxyl protection (e.g., acetyl groups) to control branching and functionality .
  • Temperature control : Limit polymerization temperatures to <150°C to reduce thermal degradation .

Data Contradictions & Resolution

Q. How can conflicting reports about this compound’s thermal stability be reconciled?

Methodological Answer: Discrepancies arise from:

  • Sample purity : Impurities (e.g., residual catalysts) lower decomposition onset temperatures. Validate purity via HPLC or GC-MS .
  • Testing protocols : Compare TGA results under identical heating rates (e.g., 10°C/min in N₂ vs. air) .
  • Structural variants : Hexastearate vs. hexarosinate derivatives exhibit differing stability; specify substituents in reporting .

Experimental Design Considerations

Q. What steps ensure reproducibility in dipentaerythritol ester synthesis across laboratories?

Methodological Answer:

  • Catalyst pretreatment : Calcine SO₄²⁻/TiO₂-Al₂O₃ at 550°C for 4 hours to standardize acid sites .
  • Stoichiometric calibration : Pre-dry stearic acid to <0.1% moisture content to maintain molar ratio accuracy .
  • Inter-lab validation : Share reaction parameters (e.g., agitation rate, reflux setup) via open-access protocols .

Advanced Analytical Techniques

Q. How can NMR spectroscopy resolve structural ambiguities in dipentaerythritol derivatives?

Methodological Answer:

  • ¹³C NMR : Identify ester carbonyl signals at ~170 ppm and quantify branching via hydroxyl group integration .
  • DEPT-135 : Differentiate primary (CH₂) vs. tertiary (CH) carbons in the pentaerythritol core .
  • DOSY : Assess molecular weight distribution in polymerized derivatives .

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